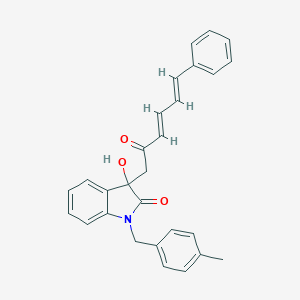
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol, also known as CDIM-8, is a synthetic compound with potential therapeutic properties. It belongs to the class of imidazoles and has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is not fully understood. However, it has been proposed that (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol may act by modulating the immune system and inhibiting the activity of certain enzymes involved in inflammation and cancer growth. (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been shown to activate the aryl hydrocarbon receptor, which plays a role in regulating immune responses and cancer development.
Biochemical and Physiological Effects:
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth, reduce the production of pro-inflammatory cytokines, and enhance the activity of immune cells. (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, making it a valuable tool for investigating the mechanisms of action of various diseases. However, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has some limitations. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. In addition, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol may have off-target effects that need to be carefully evaluated.
Orientations Futures
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several potential future directions for research. It can be further investigated for its therapeutic properties in various diseases, including cancer, inflammation, and infectious diseases. (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can also be modified to improve its efficacy and reduce its off-target effects. In addition, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can be used as a tool for investigating the mechanisms of action of various diseases. Finally, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can be studied for its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can be synthesized by a multistep process involving the reaction of 2-chloroacetophenone with methylamine, followed by the reaction of the resulting imine with diphenylmethanol. The final product is obtained after purification and characterization by various analytical techniques.
Applications De Recherche Scientifique
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been investigated for its antiviral properties against several viruses, including HIV, Ebola, and Zika.
Propriétés
Nom du produit |
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol |
|---|---|
Formule moléculaire |
C17H15ClN2O |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
(5-chloro-1-methylimidazol-2-yl)-diphenylmethanol |
InChI |
InChI=1S/C17H15ClN2O/c1-20-15(18)12-19-16(20)17(21,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,21H,1H3 |
Clé InChI |
NJKKPYZPUIPHHR-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)Cl |
SMILES canonique |
CN1C(=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)Cl |
Solubilité |
10.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252925.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252926.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252927.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)
![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
